B1574661 NKTR-105

NKTR-105

Cat. No. B1574661
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NKTR-105 is a novel form of docetaxel that was developed using Nektar's advanced polymer technology platform. The compound belongs to the taxoid family and acts by disrupting the microtubular network in cells. It is being developed as an anti-neoplastic agent, and is the company's second oncology program in clinical development. In previous preclinical studies, NKTR-105 demonstrated superior antitumor activity with no neutropenia in multiple tumor models, indicating that NKTR-105 may enable sustained therapeutic levels of docetaxel without the myelosuppression that is a dose-limiting toxicity for this widely-used cancer therapy. (Sourced from http://ir.nektar.com/releasedetail.cfm?releaseid=378943)

Scientific Research Applications

Enhanced Antitumor Activity and Pharmacokinetics NKTR-105 has demonstrated a superior antitumor activity compared to docetaxel in mouse models of human cancer. This is primarily due to greater and sustained tumor exposure to docetaxel following NKTR-105 administration, resulting in significantly prolonged tumor growth delay. Despite a higher dosing of NKTR-105, the plasma concentration of docetaxel was sustained for a longer duration compared to direct docetaxel administration. This unique pharmacokinetic profile indicates that NKTR-105 mediates its superior antitumor effect through enhanced and prolonged tumor exposure to docetaxel, advocating for its progression into clinical trials (Hoch et al., 2009).

Phase I Clinical Development NKTR-105 has been engineered to offer sustained release of docetaxel, aiming to enhance its efficacy, safety, and tolerability profile compared to the standard docetaxel formulation. Preclinical studies have shown that NKTR-105 improves the pharmacokinetic profile of docetaxel, reducing peak concentrations and prolonging half-life. These promising preclinical outcomes have established the groundwork for phase I clinical development of NKTR-105, where its dosing and safety profiles are further investigated (Calvo et al., 2010).

properties

Product Name

NKTR-105

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

NKTR105;  NKTR-105;  NKTR 105;  docetaxel conjugate.

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.